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Compound of Interest

Compound Name: Tris-NTA

Cat. No.: B10831322

Introduction

Site-specific labeling of proteins is a critical technique in modern biological research and drug
development, enabling detailed studies of protein function, interactions, and localization. One
of the most effective methods for achieving this is through the high-affinity interaction between
a polyhistidine-tag (His-tag) on a recombinant protein and a multivalent chelator head, such as
Tris-nitrilotriacetic acid (Tris-NTA). This system offers a significant advantage over traditional
labeling methods by providing a stable, specific, and reversible linkage.

Conventional mono-NTA chelators bind to His-tags with micromolar affinity, which can be
insufficient for stable labeling in dynamic biological systems.[1] Tris-NTA, featuring three NTA
moieties, capitalizes on multivalency to bind to a hexahistidine-tag (6xHis-tag) with sub-
nanomolar to low nanomolar affinity, an improvement of up to four orders of magnitude.[2] This
high-affinity interaction allows for stoichiometric and stable labeling of His-tagged proteins both
in vitro and on the surface of living cells.[3] Tris-NTA can be conjugated to a variety of
functional molecules, including fluorophores, biotin, and quantum dots, making it a versatile
tool for a wide range of applications.[2][4][5]

Principle of Tris-NTA Mediated Protein Labeling

The core of this technology lies in the coordination chemistry between the imidazole side

chains of histidine residues and a transition metal ion, typically Nickel (Ni2*), chelated by the
NTA groups. Each Ni2*-NTA complex can coordinate with two histidine residues.[3][6] A Tris-
NTA molecule, therefore, can simultaneously engage all six histidine residues of a 6xHis-tag,
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resulting in a highly stable 1:1 stoichiometric complex.[7] The labeling process is reversible and

can be disrupted by adding a competing agent like imidazole or a strong chelator like EDTA.

Key Advantages:

High Affinity and Specificity: Achieves sub-nanomolar to low nanomolar dissociation
constants (Kd) for 6xHis-tags, ensuring stable labeling.[8][3]

Site-Specific Labeling: Targets the genetically encoded His-tag, providing control over the
labeling site and preserving the native protein structure and function.

Versatility: Tris-NTA can be conjugated to a wide array of probes for various applications.[2]

[9]

Reversibility: The non-covalent nature of the interaction allows for the removal of the label
under mild conditions.[2]

Compatibility: Can be used for labeling purified proteins, proteins in complex mixtures like
cell lysates, and on the surface of live cells.[4][3][10]

Applications

The versatility of Tris-NTA conjugates enables a broad spectrum of applications in biological

research and drug development:

Fluorescence-Based Assays: Conjugation of Tris-NTA to fluorescent dyes allows for
sensitive detection and quantification of protein interactions using techniques like MicroScale
Thermophoresis (MST) and Forster Resonance Energy Transfer (FRET).[3][11]

Protein Immobilization: Biotin-conjugated Tris-NTA facilitates the stable and oriented
immobilization of His-tagged proteins on streptavidin-coated surfaces for surface plasmon
resonance (SPR) or other surface-based assays.[8][9]

Live Cell Imaging: Labeling of His-tagged receptors on the cell surface with Tris-NTA
conjugated to quantum dots or organic dyes enables single-molecule tracking and
visualization of protein dynamics.[4]
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» Protein Purification and Detection: While mono-NTA is standard for purification, the high
affinity of Tris-NTA can be advantageous for specific capture and detection applications,
including Western blotting.[2][12]

Quantitative Data Summary

The following table summarizes the binding affinities of various Tris-NTA conjugates for His-
tagged proteins as reported in the literature.

Tris-NTA Dissociation

. His-Tag Target = Technique Reference(s)
Conjugate Constant (Kd)
RED-tris-NTA Hise-peptide MST 3.8+ 0.5nM [3]
GREEN-tris-NTA  Hise-peptide MST 44 +3.7nM [3]
BLUE-tris-NTA Hise-peptide MST 6.7 £ 4.1 nM [3]
RED-tris-NTA Hise-p38a MST 24+1.1nM
Biotinylated tris- Hise-tagged

_ SPR ~10 nM - 20 nM [8][9]
NTA proteins
Tris-NTA (short Hise-tagged

) SPR Sub-nanomolar [8]
spacer) proteins
Mono-NTA Hise-tag Various ~1-40 uM [8]

Experimental Protocols
Protocol 1: General Procedure for Labeling His-tagged
Proteins with Fluorophore-Tris-NTA

This protocol describes the fundamental steps for labeling a purified His-tagged protein with a
fluorescently labeled Tris-NTA conjugate.

Materials:

» Purified His-tagged protein in a suitable buffer (e.g., PBS or HEPES, pH 7.4-8.0). Avoid
buffers containing imidazole or EDTA.[13]
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e Fluorophore-Tris-NTA conjugate (e.g., RED-tris-NTA).

e NiClz solution (e.g., 10 mM).

e Labeling buffer (e.g., PBS with 0.05% Tween-20, pH 7.4).
Procedure:

e Preparation of Ni?*-loaded Tris-NTA:

o Prepare a stock solution of the Fluorophore-Tris-NTA conjugate in an appropriate solvent
(e.g., DMF or water).

o To activate the Tris-NTA, add NiClz solution to the conjugate at a molar ratio of
approximately 3:1 (Ni2*:Tris-NTA) to ensure saturation of the NTA groups. Some
commercially available conjugates come pre-loaded with Ni2+.[10]

e Labeling Reaction:

o Dilute the His-tagged protein to the desired concentration in the labeling buffer. A typical
starting concentration is in the low micromolar to high nanomolar range.

o Add the Ni?¢*-loaded Fluorophore-Tris-NTA to the protein solution. For stoichiometric
labeling, a 1:1 molar ratio is often used. To determine the affinity of the dye for the protein,
the Tris-NTA conjugate is kept at a constant low concentration (e.g., 10-50 nM) and the
protein is titrated.[3][10]

o Incubate the reaction mixture for 30 minutes at room temperature to allow for stable
complex formation.[10]

e Removal of Unbound Label (Optional):

o For many applications, such as MST, the high affinity of the Tris-NTA conjugate and the
low concentrations used result in a negligible amount of unbound label, making a
purification step unnecessary.[3][10]

o If required, unbound label can be removed by size-exclusion chromatography or dialysis.
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 Verification of Labeling (Optional):

o Labeling efficiency can be assessed by methods such as analytical size-exclusion
chromatography, where the labeled protein will exhibit a characteristic fluorescence peak.
[1] For proteins labeled with a visible fluorophore, SDS-PAGE followed by in-gel
fluorescence scanning can confirm covalent attachment.

Protocol 2: In Situ Labeling of His-tagged Proteins in
Cell Lysate for MST

This protocol outlines the procedure for labeling a His-tagged protein directly within a complex
biological matrix, such as a cell lysate, for subsequent interaction analysis.[10]

Materials:

Cell lysate containing the overexpressed His-tagged protein.

Mock cell lysate (from cells not expressing the His-tagged protein) for dilutions.

RED-tris-NTA (or other spectrally compatible fluorophore-Tris-NTA).

NiClz solution (10 mM).

Lysis buffer (e.g., 50 mM phosphate buffer, pH 7.4, 300 mM NaCl, with protease inhibitors).
[10]

MST buffer (e.g., PBS with 0.05% Tween-20).
Procedure:
e Cell Lysis:

o Harvest cells expressing the His-tagged protein and prepare a cell lysate using the
appropriate lysis buffer and method (e.g., sonication).

o Clarify the lysate by centrifugation (e.g., 14,000 x g for 10 minutes at 4°C) to remove cell
debris.[10]
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e Labeling in Lysate:

o Dilute the clarified cell lysate containing the His-tagged protein in MST buffer. The final
concentration of the His-tagged protein should ideally be at least 20-fold higher than the
Kd of the interaction to be measured.

o Add Ni2*-loaded RED-tris-NTA to the diluted lysate to a final concentration of 25-50 nM.
o Incubate for 30 minutes at room temperature.[10]
 Interaction Analysis by MST:

o Prepare a serial dilution of the unlabeled binding partner in MST buffer containing the
same concentration of mock lysate as the labeled protein sample.

o Mix the labeled protein-lysate mixture with the serial dilution of the binding partner.

o Load the samples into MST capillaries and perform the MST experiment according to the
instrument's specifications.

Protocol 3: Synthesis of a Tris-NTA Conjugate

This protocol provides a general overview of the synthetic strategy for creating a Tris-NTA
conjugate, for example, with a fluorophore. The synthesis often involves standard amine-
reactive chemistry. A Tris-NTA molecule with a free amine group is a common starting point.[2]

[°]

Materials:

Tris-NTA with a free amine group (Tris-NTA-NH2).

NHS-ester activated fluorophore (or other molecule to be conjugated).

Anhydrous dimethylformamide (DMF).

Diisopropylethylamine (DIPEA).

HPLC for purification.
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o Mass spectrometer for characterization.
Procedure:
o Reaction Setup:

o Dissolve Tris-NTA-NH: in anhydrous DMF.

o Add the NHS-ester activated fluorophore to the solution. A slight molar excess of the
fluorophore may be used.

o Add DIPEA to the reaction mixture to act as a base.
e Reaction and Monitoring:
o Stir the reaction at room temperature, protected from light, for several hours to overnight.

o Monitor the progress of the reaction by a suitable method, such as thin-layer
chromatography or LC-MS.

 Purification:
o Once the reaction is complete, purify the Tris-NTA conjugate using reverse-phase HPLC.
e Characterization:

o Confirm the identity and purity of the final product by mass spectrometry and HPLC
analysis.[5]

o Determine the concentration of the conjugate photometrically using the extinction
coefficient of the fluorophore.[3]

Visualizations
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Caption: Experimental workflow for site-specific protein labeling using Tris-NTA conjugates.
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Caption: Molecular interactions in Tris-NTA-based His-tag labeling.

References

1. Selective Chemical Labeling of Proteins with Small Fluorescent Molecules Based on
Metal-Chelation Methodology - PMC [pmc.ncbi.nim.nih.gov]

e 2. biotechrabbit | Tris-NTA Amine - His-tag Protein Binding - Protein Research - Products |
leap and lead [biotechrabbit.com]

» 3. Near-native, site-specific and purification-free protein labeling for quantitative protein
interaction analysis by MicroScale Thermophoresis - PMC [pmc.ncbi.nlm.nih.gov]

e 4. pubs.acs.org [pubs.acs.org]
e 5. biotechrabbit.com [biotechrabbit.com]
o 6. researchgate.net [researchgate.net]

o 7.researchgate.net [researchgate.net]

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b10831322?utm_src=pdf-body-img
https://www.benchchem.com/product/b10831322?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3927527/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3927527/
https://www.biotechrabbit.com/products/proteomics/his-tag-protein-binding/tris-nta-amine.html
https://www.biotechrabbit.com/products/proteomics/his-tag-protein-binding/tris-nta-amine.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC5862892/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5862892/
https://pubs.acs.org/doi/10.1021/nl9001298
https://www.biotechrabbit.com/media/wysiwyg/files/btrproductinsert/PINS/PIN-10012-004_Tris-NTA_Biotin.pdf
https://www.researchgate.net/figure/Labeling-of-His-tagged-proteins-via-tris-NTA-conjugates-A-Chemical-structure-of-the_fig1_323917046
https://www.researchgate.net/figure/Chemical-structure-of-the-NT-647-conjugated-tris-NTA-RED-tris-NTA-and-schematic_fig1_311582381
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10831322?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

8. Tris-Nitrilotriacetic Acids of Sub-nanomolar Affinity Toward Hexahistidine Tagged
Molecules - PMC [pmc.ncbi.nim.nih.gov]

9. Facile synthesis of multivalent nitrilotriacetic acid (NTA) and NTA conjugates for analytical
and drug delivery applications - PubMed [pubmed.ncbi.nim.nih.gov]

10. researchgate.net [researchgate.net]
11. researchgate.net [researchgate.net]
12. mdpi.com [mdpi.com]

13. jku.at [jku.at]

To cite this document: BenchChem. [Application Notes: Site-Specific Protein Labeling Using
Tris-NTA Conjugates]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10831322#site-specific-protein-labeling-using-tris-
nta-conjugates]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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